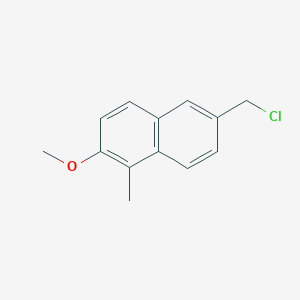

6-(Chloromethyl)-2-methoxy-1-methylnaphthalene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El 6-(Clorometil)-2-metoxi-1-metilnaftaleno es un compuesto orgánico que pertenece a la familia del naftaleno. Presenta un grupo clorometil en la posición 6, un grupo metoxi en la posición 2 y un grupo metil en la posición 1 del anillo de naftaleno.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 6-(Clorometil)-2-metoxi-1-metilnaftaleno normalmente implica la clorometilación de 2-metoxi-1-metilnaftaleno. Esto se puede lograr mediante la reacción de Blanc, que utiliza formaldehído y ácido clorhídrico en presencia de un catalizador ácido de Lewis como el cloruro de zinc . Las condiciones de reacción generalmente implican calentar los reactivos a un rango de temperatura de 60-80°C.

Métodos de Producción Industrial

En un entorno industrial, la producción de 6-(Clorometil)-2-metoxi-1-metilnaftaleno puede implicar reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes. El uso de sistemas automatizados para la adición de reactivos y el control de las condiciones de reacción puede mejorar la eficiencia y la escalabilidad del proceso.

Análisis De Reacciones Químicas

Tipos de Reacciones

El 6-(Clorometil)-2-metoxi-1-metilnaftaleno puede sufrir varios tipos de reacciones químicas, que incluyen:

Sustitución Nucleofílica: El grupo clorometil se puede reemplazar por nucleófilos como aminas, tioles o alcóxidos.

Oxidación: El grupo metoxi se puede oxidar para formar un grupo carbonilo.

Reducción: El grupo clorometil se puede reducir a un grupo metil.

Reactivos y Condiciones Comunes

Sustitución Nucleofílica: Los reactivos comunes incluyen metóxido de sodio, tiolato de potasio y aminas primarias. Las reacciones se llevan a cabo típicamente en disolventes apróticos polares como el dimetilsulfóxido (DMSO) o el acetonitrilo a temperatura ambiente.

Oxidación: Se pueden utilizar reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.

Reducción: El hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) son agentes reductores comúnmente utilizados.

Principales Productos Formados

Sustitución Nucleofílica: Los productos incluyen 6-(alcoxi-metil)-2-metoxi-1-metilnaftaleno, 6-(tiometil)-2-metoxi-1-metilnaftaleno y 6-(aminometil)-2-metoxi-1-metilnaftaleno.

Oxidación: El principal producto es el 6-(clorometil)-2-formil-1-metilnaftaleno.

Reducción: El principal producto es el 6-metil-2-metoxi-1-metilnaftaleno.

Aplicaciones Científicas De Investigación

El 6-(Clorometil)-2-metoxi-1-metilnaftaleno tiene varias aplicaciones en la investigación científica:

Química: Sirve como intermedio en la síntesis de moléculas orgánicas más complejas y se puede utilizar en el estudio de mecanismos de reacción.

Biología: El compuesto se puede utilizar para modificar biomoléculas a través de reacciones de sustitución nucleofílica, ayudando en el estudio de vías biológicas e interacciones.

Industria: Se puede utilizar en la producción de productos químicos y materiales especiales con propiedades específicas.

Mecanismo De Acción

El mecanismo de acción del 6-(Clorometil)-2-metoxi-1-metilnaftaleno implica su capacidad de sufrir reacciones de sustitución nucleofílica. El grupo clorometil actúa como un sitio reactivo, lo que permite que el compuesto forme enlaces covalentes con nucleófilos. Esta reactividad se puede explotar para modificar otras moléculas, lo que influye en su función y actividad. Los grupos metoxi y metil contribuyen al perfil general de estabilidad y reactividad del compuesto.

Comparación Con Compuestos Similares

Compuestos Similares

6-(Clorometil)-1-metilnaftaleno: Carece del grupo metoxi, lo que da como resultado una reactividad y aplicaciones diferentes.

2-Metoxi-1-metilnaftaleno: Carece del grupo clorometil, lo que lo hace menos reactivo en reacciones de sustitución nucleofílica.

6-(Bromometil)-2-metoxi-1-metilnaftaleno: Estructura similar pero con un grupo bromometil en lugar de un grupo clorometil, lo que lleva a una reactividad diferente.

Unicidad

El 6-(Clorometil)-2-metoxi-1-metilnaftaleno es único debido a la presencia de un grupo clorometil y un grupo metoxi en el anillo de naftaleno. Esta combinación de grupos funcionales proporciona un equilibrio de reactividad y estabilidad, lo que lo convierte en un compuesto versátil para diversas aplicaciones en investigación científica.

Actividad Biológica

6-(Chloromethyl)-2-methoxy-1-methylnaphthalene is a synthetic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies that highlight its significance in various fields.

The compound features a naphthalene core with a chloromethyl group at the 6-position and methoxy and methyl substituents. Its structure allows for nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

The primary mechanism of action involves the nucleophilic substitution facilitated by the chloromethyl group. This reactivity enables the compound to modify biomolecules, influencing their function and interactions within biological pathways . The presence of the methoxy group enhances the stability and reactivity of the compound, making it suitable for various applications in biological research.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may show antimicrobial properties, particularly against Gram-positive bacteria. The presence of electron-donating groups like methoxy enhances potency compared to electron-withdrawing groups .

- Anticancer Potential : Similar naphthalene derivatives have been explored for their anticancer properties. The structural similarities suggest potential for this compound to exhibit similar effects, warranting further investigation into its cytotoxicity against cancer cell lines .

- Pharmacological Applications : The compound's ability to modify biomolecules positions it as a candidate for drug development, particularly in creating hybrid molecules with enhanced therapeutic profiles .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various naphthalene derivatives, including those with chloromethyl substitutions. Results indicated that compounds with methoxy groups displayed significant antimicrobial activity against Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentrations (MIC) ranging from 1 to 4 µg/mL .

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of naphthalene derivatives on human leukemia cells. The study found that certain structural modifications led to enhanced cytotoxicity, suggesting that this compound could potentially be optimized for similar effects against cancer cell lines .

Data Tables

Propiedades

Fórmula molecular |

C13H13ClO |

|---|---|

Peso molecular |

220.69 g/mol |

Nombre IUPAC |

6-(chloromethyl)-2-methoxy-1-methylnaphthalene |

InChI |

InChI=1S/C13H13ClO/c1-9-12-5-3-10(8-14)7-11(12)4-6-13(9)15-2/h3-7H,8H2,1-2H3 |

Clave InChI |

QJFLWJNECNTFDF-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=CC2=C1C=CC(=C2)CCl)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.